1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one
Descripción
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a 4-phenylbutan-1-one spacer. Structural characterization of such compounds often employs crystallographic tools like SHELX programs .
Propiedades
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c33-22(13-7-12-20-8-3-1-4-9-20)30-14-16-31(17-15-30)24-23-25(27-19-26-24)32(29-28-23)18-21-10-5-2-6-11-21/h1-6,8-11,19H,7,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLZXBCJMCMEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Structural and Molecular Comparison
Key Observations :
- The replacement of benzyl with 4-fluorophenyl introduces a fluorine atom, which increases molecular weight by ~18 g/mol. Fluorine’s electronegativity may enhance metabolic stability and modulate binding affinity through electronic effects (e.g., dipole interactions or altered π-stacking) .
- The compound’s lipophilicity (logP) is likely reduced compared to the benzyl derivative due to fluorine’s polar nature.
Triazolo-Pyridinone Impurities (): The heterocyclic core shifts from pyrimidine (two nitrogen atoms) to pyridinone (one nitrogen and a ketone group), altering hydrogen-bonding capacity and aromaticity. This change may reduce solubility in aqueous media but improve selectivity for specific biological targets . The propyl-piperazine linker in Imp.
Métodos De Preparación
Synthesis of the Triazolo-Pyrimidine Core
Cyclocondensation of Triazole and Pyrimidine Precursors
The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation. A common approach involves reacting 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide with ethyl cyanoacetate under acidic conditions (e.g., acetic acid, 80°C), followed by cyclization using phosphoryl chloride (POCl₃). This yields the 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one intermediate, which is subsequently chlorinated with PCl₅ to generate the reactive 7-chloro derivative.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic acid, 80°C, 12 h | 65–70 | |
| Chlorination | PCl₅, reflux, 6 h | 85–90 |
Acylation to Form the Final Product
Friedel-Crafts Acylation
The piperazine-substituted intermediate is acylated with 4-phenylbutyryl chloride in the presence of AlCl₃ (Lewis acid) in dichloromethane (0°C to RT, 12 h). The reaction proceeds via electrophilic aromatic substitution, yielding the target compound after silica gel chromatography (hexane:EtOAc, 3:1).
Reductive Amination Alternative
An alternative route employs reductive amination using 4-phenylbutyraldehyde and NaBH₃CN in MeOH under N₂. This method offers milder conditions (RT, 6 h) but lower yields (60–65%).
Key Data:
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C to RT | 70–75 | |
| Reductive Amination | NaBH₃CN, MeOH, RT | 60–65 |
Comparative Analysis of Synthetic Routes
Q & A
Q. Key Optimization Parameters :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | CuI, NaN₃ | DMF | 80–100°C | 60–75% |
| 2 | Pd/C, H₂ | EtOH | RT | 70–85% |
| 3 | K₂CO₃, DIPEA | DCM | 40–60°C | 50–65% |
Methodological Tip : Monitor reaction progress using TLC and purify intermediates via flash chromatography. Optimize stoichiometry to minimize byproducts like unreacted triazolopyrimidine .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Q. Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole-pyrimidine fusion and piperazine substitution patterns. Key shifts include aromatic protons (δ 7.2–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns (ACN/water gradient) .
- X-ray Crystallography : For unambiguous confirmation, use SHELX software (SHELXL for refinement) with high-resolution single-crystal data. Collect data at low temperature (100 K) to reduce thermal motion artifacts .
Basic: How should preliminary biological screening be designed to evaluate its therapeutic potential?
Q. Answer :
- In Vitro Assays :
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Target Identification : Radioligand binding assays for kinases (e.g., EGFR) or GPCRs, leveraging the piperazine moiety’s affinity for amine receptors .
- Dosage : Test 1–100 µM ranges with DMSO controls (<0.1% v/v) to avoid solvent toxicity .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?
Q. Answer :
- Substituent Modulation : Systematically vary substituents (e.g., benzyl vs. fluorophenyl groups) to isolate pharmacophores. Example SAR table:
| Substituent (R) | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Benzyl (target) | 12.3 ± 1.5 | >100 |
| 4-Fluorophenyl | 8.9 ± 0.7 | 25 |
| 3-Methoxyphenyl | 18.4 ± 2.1 | >100 |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to EGFR or bacterial topoisomerases. Validate with mutagenesis studies .
Advanced: What challenges arise in crystallographic analysis, and how can they be mitigated?
Q. Answer :
- Crystal Growth : The compound’s flexibility (piperazine/butanone chains) hinders crystallization. Use slow vapor diffusion with dichloromethane/hexane .
- Data Collection : Low-resolution data due to weak diffraction. Optimize cryoprotection (glycerol) and use synchrotron radiation for small crystals .
- Refinement : Address disorder in the benzyl group using SHELXL’s PART/SUMP commands and anisotropic displacement parameters .
Advanced: How can discrepancies between in vitro and in vivo efficacy be addressed methodologically?
Q. Answer :
- Pharmacokinetic Profiling :
- ADME : Assess metabolic stability (hepatic microsomes) and plasma protein binding (equilibrium dialysis) .
- Formulation : Use PEG-based nanoparticles to enhance solubility (logP ~3.5 predicts poor aqueous solubility) .
- In Vivo Models : Test in xenograft mice with tumor volume reduction as the endpoint. Compare oral vs. intraperitoneal administration .
Advanced: What computational strategies predict off-target interactions and toxicity risks?
Q. Answer :
- Target Prediction : Use SwissTargetPrediction or SEA to identify kinases, cytochrome P450 enzymes, or hERG channels .
- Toxicity Profiling :
- CYP Inhibition : Molecular dynamics simulations to assess binding to CYP3A4/2D6 .
- hERG Blockade : Patch-clamp assays on HEK293 cells expressing hERG channels .
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